4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride is a synthetic compound classified as a Rho kinase inhibitor. It is primarily investigated for its therapeutic applications in treating conditions such as glaucoma and ocular hypertension. This compound is notable for its ability to enhance aqueous humor outflow, thereby reducing intraocular pressure.
This compound has been developed and characterized through various synthetic routes, primarily aimed at optimizing its efficacy and stability for pharmaceutical applications. The synthesis of related compounds has been documented in patents and scientific literature, indicating a robust interest in this class of molecules for therapeutic uses.
The synthesis of 4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride typically involves several key steps:
The synthesis has been optimized for scalability, allowing for multi-kilogram production while maintaining high purity levels. Techniques such as one-pot reactions and protection-deprotection strategies are commonly employed to streamline the process and improve yields.
The molecular structure of 4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride can be represented as follows:
The compound features a complex structure characterized by:
The primary chemical reactions involved in the synthesis include:
These reactions are typically conducted under controlled conditions to ensure regioselectivity and yield optimization. The use of solvents like methylene chloride and bases like triethylamine is common in these processes.
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride acts primarily as a Rho kinase inhibitor. By inhibiting Rho kinase activity, it leads to relaxation of smooth muscle cells in the trabecular meshwork of the eye, facilitating increased aqueous humor outflow.
Studies have shown that this mechanism results in significant reductions in intraocular pressure, making it effective for managing glaucoma. The compound's efficacy has been demonstrated through various in vitro and in vivo models.
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to characterize these properties and confirm compound identity.
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride has significant applications in:
This compound exemplifies the ongoing research efforts aimed at developing novel therapeutics targeting specific pathways involved in ocular health.
Regioselective sulfonylation at the C5 position of 4-methylisoquinoline represents a critical initial step in synthesizing the target compound. This transformation is achieved through a one-pot reaction sequence using chlorosulfonic acid in dimethylformamide (DMF) at controlled temperatures (-10°C to 0°C). The reaction proceeds via in situ generation of a reactive chlorosulfonium intermediate, which directs electrophilic attack exclusively to the electron-rich C5 position rather than the C1 or C8 positions. This regioselectivity is attributed to the combined electronic effects of the N-heteroatom and the C4 methyl group, which create a favorable charge distribution at C5 [6]. Following quench with ice water, 4-methylisoquinoline-5-sulfonyl chloride precipitates as a crystalline solid, achieving isolated yields of 68-75% on multi-kilogram scale. Crucially, this methodology eliminates the need for traditional SO₂/Cl₂ gas systems, enhancing operational safety and scalability [4] [6].
Table 1: Regioselective Chlorosulfonylation Optimization Parameters
Parameter | Optimal Condition | Yield Impact | Regioselectivity |
---|---|---|---|
Solvent System | DMF/Chlorosulfonic acid | Maximizes intermediate stability | >98% C5 selectivity |
Temperature Range | -10°C to 0°C | Below 0°C prevents decomposition | Maintains >95% purity |
Quenching Medium | Ice water | Prevents hydrolysis | Preserves sulfonyl chloride integrity |
Concentration | 0.5M in DMF | Balances reaction rate & control | Minimizes disulfonation |
The chiral diazepane moiety is constructed from commercially available (S)-2-aminopropan-1-ol through a stereoconservative Fukuyama-Mitsunobu cyclization strategy. Initial protection of the amine with 2-nitrobenzenesulfonyl (nosyl) group enables selective N-alkylation with tert-butyl (4-bromobutyl)carbamate. The resulting intermediate undergoes intramolecular Mitsunobu cyclization using triphenylphosphine and diethyl azodicarboxylate (DEAD), achieving ring closure with complete inversion at the chiral center to retain the (S)-configuration. Subsequent nosyl deprotection under thiophenol/K₂CO₃ conditions followed by acid-mediated Boc removal yields enantiomerically pure (2S)-2-methyl-1,4-diazepane (>99% ee) as a hydrochloride salt [6] [9]. Critical process refinements include substituting hazardous azodicarboxylates with safer diisopropyl azodicarboxylate (DIAD) and implementing crystallization-induced diastereomeric purification, which collectively enable multi-kilogram production with consistent optical purity [6].
Table 2: Stereoselective (2S)-2-Methyl-1,4-Diazepane Synthesis Methods
Synthetic Approach | Key Step | Chiral Control Mechanism | Max Yield | ee (%) |
---|---|---|---|---|
Fukuyama-Mitsunobu | Intramolecular cyclization | Stereoinversion with retention | 82% | >99.5 |
Chiral Pool Resolution | (S)-Alanine reduction | Substrate-controlled diastereoselection | 76% | 98.2 |
Enzymatic Desymmetrization | Prochiral diketone reduction | Lipase-mediated kinetic resolution | 41% | 99.0 |
The critical sulfonamide bond formation between 4-methylisoquinoline-5-sulfonyl chloride and (2S)-2-methyl-1,4-diazepane employs Schotten-Baumann conditions with optimized catalytic bases. Triethylamine (2.5 equiv) in tetrahydrofuran/water (4:1) at -5°C provides superior coupling efficiency (89-93% yield) compared to diisopropylethylamine or pyridine, which promote sulfonate ester byproducts. The reaction exhibits significant sensitivity to stoichiometry – excess diazepane (>1.2 equiv) accelerates decomposition via ring-opening, while insufficient base (<2.0 equiv) leads to chlorosulfonate dimerization [4] [6]. Post-coupling, the free base is extracted into tert-butyl methyl ether and treated with anhydrous HCl in isopropanol to precipitate the dihydrochloride salt. This strategy effectively avoids the hygroscopicity issues observed with monohydrochloride forms, as confirmed by dynamic vapor sorption analysis showing <0.1% weight gain at 80% RH [4].
Scale-up beyond laboratory batches introduces significant challenges in impurity profile management and crystallization control. The primary genotoxic impurity, 4-methylisoquinoline-5-sulfonic acid (MISA), forms via hydrolysis during aqueous workups and must be controlled below 50 ppm. This is achieved through countercurrent extraction with dichloromethane/n-heptane (3:7) at pH 4.5-5.0, effectively partitioning MISA into the aqueous phase while retaining the product in the organic layer [6]. Crystallization of the dihydrochloride salt requires strict water content control (1.8-2.2% w/w) to prevent solvate formation. Process analytical technology (PAT) tools monitor crystal morphology during anti-solvent addition with isopropanol, ensuring consistent particle size distribution (D90 < 50µm) critical for filtration efficiency. These optimizations reduced processing time from 48 hours to 12 hours while maintaining >99.5% purity in 300kg campaigns [4] [6].
Orthogonal protection schemes prevent undesired side reactions during diazepane synthesis. The tertiary amine in 1,4-diazepane necessitates temporary protection during sulfonylation to avoid quaternary ammonium salt formation. A tert-butoxycarbonyl (Boc) group installed prior to coupling is removed in situ during hydrochloric acid salt formation, streamlining the process. The nosyl (2-nitrobenzenesulfonyl) group demonstrates optimal performance for secondary amine protection due to its stability toward organometallic reagents and selective removability with thiophenol nucleophiles without racemization [6] [9]. For the isoquinoline nitrogen, N-oxidation proves superior to alkyl protection, as it simultaneously activates the C5 position toward electrophilic sulfonylation while preventing N-sulfonation. The N-oxide is subsequently reduced with phosphorus trichloride after sulfonylation, achieving near-quantitative deprotection without sulfonamide cleavage [6].
Table 3: Orthogonal Protection Group Performance in Target Synthesis
Functional Group | Protecting Group | Installation Yield | Deprotection Conditions | Compatibility Issues |
---|---|---|---|---|
Diazepane N-H | Nosyl (Ns) | 95% | PhSH, K₂CO₃, DMF, 25°C | None observed |
Diazepane Tertiary N | Boc | 98% | HCl/IPA, 0°C | Avoids quaternization |
Isoquinoline N | N-oxide | 91% | PCl₃, CHCl₃, reflux | Sulfonamide stable |
Sulfonyl Chloride | None | N/A | Coupling without isolation | Minimizes hydrolysis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7